Edelfosine

Description

Propriétés

IUPAC Name |

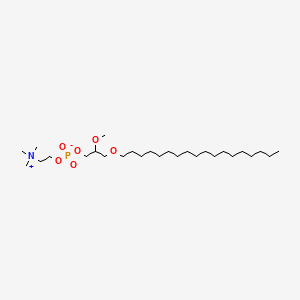

(2-methoxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFRGQHAERHWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H58NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045766 | |

| Record name | Edelfosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70641-51-9, 65492-82-2 | |

| Record name | Edelfosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70641-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edelfosine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070641519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC343649 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | EDELFOSINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Edelfosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDELFOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y6SNA8L5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Edelfosine's Multifaceted Assault on Cancer Cells: A Technical Guide to its Mechanism of Action

Introduction: A Paradigm Shift in Cancer Therapy

Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH₃) stands as a pioneering molecule in a novel class of anti-cancer agents known as synthetic alkyl-lysophospholipids (ALPs).[1][2] Unlike conventional chemotherapeutics that primarily target DNA synthesis and cell replication, this compound charts a different course, exerting its cytotoxic effects through a multi-pronged attack on the cellular membrane and critical signaling pathways.[2][3] This unique mechanism of action not only confers selectivity for tumor cells, sparing their healthy counterparts, but also makes it effective against proliferating and non-proliferating cancer cells.[2][4] This in-depth technical guide provides a comprehensive exploration of the core mechanisms by which this compound induces cancer cell death, offering valuable insights for researchers, scientists, and drug development professionals.

The Cell Membrane: this compound's Primary Battlefield

This compound's journey into the cancer cell begins at its outermost boundary: the plasma membrane. As a synthetic analog of lysophosphatidylcholine, it readily incorporates into the cell membrane, but its accumulation is significantly higher in tumor cells compared to normal cells.[1][5] This selective uptake is a cornerstone of its favorable therapeutic window.[4][6]

Lipid Rafts: Orchestration of the Death Signal

A key aspect of this compound's membrane activity revolves around its interaction with specialized microdomains known as lipid rafts. These cholesterol- and sphingolipid-rich platforms act as organizing centers for signaling proteins.[7][8] this compound preferentially accumulates in these rafts, triggering a cascade of events that ultimately lead to apoptosis.[5][7][9]

One of the most critical consequences of this compound's presence in lipid rafts is the ligand-independent clustering of the Fas/CD95 death receptor.[5][10][11] This aggregation initiates the formation of the Death-Inducing Signaling Complex (DISC), which includes the Fas-associated death domain-containing protein (FADD) and procaspase-8.[9] The recruitment and activation of caspase-8 within these raft clusters unleashes a proteolytic cascade that executes the apoptotic program.[9] This novel mechanism of intracellular Fas/CD95 activation represents a new paradigm in cancer chemotherapy.[2][3][12]

Biophysical studies have shown that this compound has a high affinity for cholesterol, which can disrupt the organization of liquid-ordered membrane structures.[13] This disruption may facilitate the reorganization of signaling molecules within the rafts, favoring the assembly of pro-apoptotic complexes while displacing survival signals.[7]

Signaling Cascades: A Two-Pronged Assault on Survival and Proliferation

Beyond the membrane, this compound exerts profound effects on intracellular signaling pathways that are crucial for cancer cell survival and proliferation.

Inhibition of the PI3K/Akt Survival Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation, and its aberrant activation is a common feature in many cancers.[14][15][16] this compound effectively inhibits this pathway by downregulating the phosphorylation and activation of Akt.[1][14] This inhibition is likely due to the disruption of lipid raft integrity, which prevents the recruitment and activation of Akt at the plasma membrane.[14] By shutting down this critical survival pathway, this compound sensitizes cancer cells to apoptosis.

Modulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade that promotes cell proliferation. This compound has been shown to inhibit the MAPK/ERK pathway, further contributing to its anti-proliferative effects.[1] The interference with Ras-Raf interaction at the membrane is one proposed mechanism for this inhibition.[17] Interestingly, in some contexts, this compound can also activate other MAPK family members, such as JNK, which can have pro-apoptotic functions.[18]

Induction of Apoptosis: The Final Execution

The culmination of this compound's actions is the induction of apoptosis, or programmed cell death. This occurs through a coordinated interplay of extrinsic and intrinsic pathways.

Extrinsic Pathway: Death Receptor Activation

As previously discussed, the primary mechanism for extrinsic pathway activation is the clustering of Fas/CD95 death receptors in lipid rafts, leading to the activation of the caspase-8-initiated cascade.[9]

Intrinsic Pathway: Mitochondrial Involvement

The apoptotic signal initiated by this compound also converges on the mitochondria.[7][19] This involves the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the activation of caspase-9.[18][19] The overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can protect cells from this compound-induced apoptosis, highlighting the importance of the mitochondrial pathway.[4][6][19] Furthermore, this compound can induce the redistribution of lipid rafts from the plasma membrane to the mitochondria, suggesting a direct link between its membrane effects and the engagement of the intrinsic apoptotic machinery.[19] The recruitment of F1FO-ATP synthase into these mitochondrial lipid rafts has been associated with its pro-apoptotic action.[19][20]

Endoplasmic Reticulum Stress

In some solid tumor cells, this compound has been shown to accumulate in the endoplasmic reticulum (ER), leading to sustained ER stress.[18][19][21] This ER stress can also trigger a mitochondrial-dependent apoptotic response.[7][18]

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the complex interactions involved, the following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its study.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activities, Mechanisms of Action and Biomedical Prospe...: Ingenta Connect [ingentaconnect.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective induction of apoptosis in cancer cells by the ether lipid ET-18-OCH3 (this compound): molecular structure requirements, cellular uptake, and protection by Bcl-2 and Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - ProQuest [proquest.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Involvement of raft aggregates enriched in Fas/CD95 death-inducing signaling complex in the antileukemic action of this compound in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of this compound in Jurkat Cells | PLOS One [journals.plos.org]

- 12. ET-18-OCH3 (this compound): a selective antitumour lipid targeting apoptosis through intracellular activation of Fas/CD95 death receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer Agent this compound Exhibits a High Affinity for Cholesterol and Disorganizes Liquid-Ordered Membrane Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of phosphatidylinositol 3-kinase-Akt signaling blocks growth, promotes apoptosis, and enhances sensitivity of small cell lung cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BioKB - Publication [biokb.lcsb.uni.lu]

- 18. researchgate.net [researchgate.net]

- 19. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mitochondria and lipid raft-located FOF1-ATP synthase as major therapeutic targets in the antileishmanial and anticancer activities of ether lipid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Edelfosine: A Synthetic Alkyl-Lysophospholipid Revolutionizing Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), a synthetic alkyl-lysophospholipid (ALP), stands as a pioneering molecule in a class of antineoplastic agents that diverge from traditional DNA-targeting chemotherapy.[1][2] Its unique mechanism of action, centered on the cell membrane and its intricate signaling platforms, has garnered significant attention for its selective induction of apoptosis in cancer cells while largely sparing their healthy counterparts.[3][4] This guide provides a comprehensive technical overview of this compound, delving into its core mechanism of action, summarizing key preclinical and clinical findings, and offering detailed experimental protocols to empower further research and development in this promising area of oncology.

Introduction: The Advent of Alkyl-Lysophospholipids

Alkyl-lysophospholipids are synthetic analogs of naturally occurring lysophosphatidylcholine, characterized by a metabolically stable ether linkage at the sn-1 position of the glycerol backbone, in contrast to the more labile ester bond in their natural counterparts.[5][6][7] This structural modification confers resistance to degradation by phospholipases, prolonging their biological activity. This compound, the prototype of this class, has demonstrated a broad spectrum of antitumor activity in numerous preclinical models and has undergone clinical evaluation for various malignancies.[8][9] Unlike conventional chemotherapeutics that induce cytotoxicity by damaging DNA, this compound's therapeutic action is initiated at the cell membrane, making it a compelling candidate for overcoming resistance mechanisms associated with DNA-repair pathways.[2]

Core Chemical Structure of this compound

References

- 1. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkyl-lysophospholipids as anticancer agents and enhancers of radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Alkyl-lysophospholipids - Wikipedia [en.wikipedia.org]

- 6. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 7. Anti-tumor action of alkyl-lysophospholipids (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. In vitro and in vivo efficacy of this compound-loaded lipid nanoparticles against glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Edelfosine's Impact on Lipid Rafts and Cell Membranes

Abstract

Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH₃) stands as a prototypical alkyl-lysophospholipid analog, a class of synthetic antineoplastic agents that diverge from conventional chemotherapy.[1] Unlike drugs that target DNA replication, this compound's mechanism of action is rooted in its interaction with cellular membranes, demonstrating a remarkable selectivity for tumor cells while largely sparing their healthy counterparts.[1][2] This guide provides a comprehensive technical exploration of this compound's primary mode of action: the profound disruption and reorganization of lipid rafts. We will dissect the biophysical interactions within the cell membrane, the subsequent hijacking of cellular signaling platforms, and the critical, often overlooked, link between plasma membrane events and mitochondrial-dependent apoptosis. This document is intended to serve as a foundational resource, offering not only mechanistic insights but also actionable experimental protocols for researchers investigating membrane-targeted therapeutics.

The Cell Membrane: this compound's Port of Entry and Primary Target

The traditional view of the cell membrane as a simple fluid mosaic has evolved. We now understand it as a highly organized, dynamic interface, compartmentalized into functional microdomains known as lipid rafts.

A Primer on Lipid Rafts

Lipid rafts are transient, nanoscale domains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins.[3][4] This unique composition creates a more ordered and less fluid environment (liquid-ordered, Lo phase) compared to the surrounding glycerophospholipid-rich regions (liquid-disordered, Ld phase).[5] This structural distinction is not merely academic; it allows rafts to function as critical signaling platforms, concentrating or excluding key regulatory proteins to control cellular processes ranging from signal transduction to apoptosis.[4]

This compound's Integration and Biophysical Perturbation of the Membrane

The therapeutic journey of this compound begins with its accumulation in the plasma membrane of cancer cells.[4][6] Its molecular structure, an asymmetric ether lipid, facilitates a high-affinity interaction with cholesterol, a cornerstone of lipid raft integrity.[2][7][8]

This interaction is not passive. Calorimetry studies have shown that this compound actively destabilizes and disorganizes liquid-ordered membranes.[7] It is thought to compete with sphingomyelin for cholesterol binding, effectively disrupting the tight packing that defines a raft.[7] While the overall effect on global membrane fluidity is subtle, with some studies reporting a mild increase, the localized disruption within raft domains is profound.[9][10] This biophysical perturbation is the critical first step that enables this compound to rewire the cell's life-or-death signaling circuits.

Hijacking the Raft: From Signaling Platform to Apoptotic Nexus

The primary consequence of this compound's accumulation in lipid rafts is a radical reorganization of their protein content.[8][11][12] this compound transforms these pro-survival signaling hubs into potent pro-apoptotic centers.

Recruitment of the Death-Inducing Signaling Complex (DISC)

A landmark discovery in understanding this compound's action was its ability to induce the clustering of death receptors, particularly Fas/CD95, within lipid rafts.[8][11][13][14] Crucially, this activation occurs independently of the receptor's natural ligand (FasL), providing a novel mechanism to bypass tumor escape strategies that involve downregulation of ligand expression.[8]

This this compound-induced co-clustering serves as a scaffold for the assembly of the Death-Inducing Signaling Complex (DISC). Key adaptor proteins like Fas-associated death domain (FADD) and initiator procaspase-8 are recruited to these newly formed raft aggregates.[15][16][17] The high local concentration of procaspase-8 molecules facilitates their auto-cleavage and activation, initiating the caspase cascade that culminates in apoptosis.

Concurrent Displacement of Pro-Survival Signals

Simultaneously, the reorganization of the raft proteome leads to the exclusion of critical pro-survival signaling molecules. The PI3K/Akt pathway, a central mediator of cell survival and proliferation, is a key victim. This compound's disruption of raft integrity causes the displacement of Akt, preventing its activation and thereby shutting down its anti-apoptotic signals.[8][18] This dual-action mechanism—simultaneously activating death pathways while inhibiting survival pathways—accounts for this compound's potent cytotoxic effects.

Figure 1: this compound-induced reorganization of lipid rafts to promote apoptosis.

The Raft-Mitochondria Axis: A Critical Link for Cell Death Execution

While membrane-level events initiate the apoptotic signal, the commitment to cell death is often sealed at the mitochondria. Cumulative evidence reveals a fascinating and critical link between this compound's action at the plasma membrane and subsequent mitochondrial dysfunction.[8][19]

This compound-Mediated Raft Trafficking to Mitochondria

One of the most compelling findings is that this compound induces the physical redistribution of lipid rafts from the plasma membrane to the mitochondria.[11][12][19][20][21] This suggests a novel, raft-mediated communication pathway between the cell surface and this vital organelle.[20][21] This trafficking event delivers both this compound and the reorganized raft components to the mitochondrial surface, initiating a direct assault.

Mitochondrial Disruption and Apoptosis Amplification

The arrival of these cholesterol-rich domains at the mitochondria has profound consequences:

-

Direct Membrane Perturbation: this compound can directly interact with mitochondrial membranes, causing swelling and an increase in permeability, independent of reactive oxygen species generation.[20]

-

Loss of Membrane Potential: This interaction leads to the dissipation of the mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptotic pathway.[19][20][21]

-

Recruitment of F1FO-ATP Synthase: The pro-apoptotic action of this compound is strongly associated with the recruitment of F1FO-ATP synthase into these newly formed mitochondrial raft-like domains.[3][11][12][19] This reorganization is thought to contribute to the formation of the mitochondrial permeability transition pore (mPTP), leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol.

This mitochondrial phase is indispensable for this compound's efficacy; overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL, which stabilize the mitochondrial membrane, can abrogate this compound-induced cell death.[8][19]

Figure 2: The raft-mitochondria axis in this compound-induced apoptosis.

Experimental Methodologies: A Practical Guide

Validating the mechanism of a membrane-active compound requires a specialized toolkit. The following protocols provide a self-validating framework for investigating the interaction of compounds like this compound with lipid rafts.

Protocol 1: Isolation of Lipid Rafts (Detergent-Resistant Membranes)

The biochemical hallmark of lipid rafts is their insolubility in cold non-ionic detergents. This protocol leverages that property to separate rafts from other membrane components via density gradient ultracentrifugation.

Causality: The tight packing of cholesterol and sphingolipids in rafts excludes detergents like Triton X-100 at 4°C, maintaining the integrity of these domains. Their high lipid-to-protein ratio gives them a low buoyant density, causing them to float to a low-density sucrose interface during ultracentrifugation.

Step-by-Step Methodology:

-

Cell Culture & Treatment: Grow 1-2 x 10⁸ cells to ~90% confluency. Treat with this compound (e.g., 10-20 µM) or vehicle control for the desired time (e.g., 1-6 hours).

-

Harvest and Lysis: Harvest cells, wash with ice-cold PBS, and resuspend the pellet in 1 ml of ice-cold Lysis Buffer (e.g., 25 mM MES pH 6.5, 150 mM NaCl, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.[22]

-

Homogenization: Incubate on ice for 30 minutes, passing the lysate through a 25-gauge needle 10 times at the 15-minute mark to ensure complete lysis.

-

Gradient Preparation:

-

In an ultracentrifuge tube, thoroughly mix the 1 ml of lysate with 1 ml of 80% sucrose in MES buffer to create a 40% sucrose layer at the bottom.

-

Carefully overlay the 40% layer with 6 ml of 30% sucrose in MES buffer.

-

Finally, carefully overlay the 30% layer with 4 ml of 5% sucrose in MES buffer.

-

-

Ultracentrifugation: Centrifuge at ~200,000 x g (e.g., 39,000 rpm in an SW41 rotor) for 18-20 hours at 4°C.

-

Fraction Collection: Carefully collect 1 ml fractions from the top of the gradient. The lipid rafts will be visible as a light-scattering band at the 5%/30% sucrose interface (typically fractions 4-5).[22]

-

Validation: Analyze fractions via Western blot. Successful isolation is confirmed by the presence of raft-marker proteins (e.g., Flotillin, Caveolin-1) and the absence of non-raft markers (e.g., Calnexin, Transferrin Receptor) in the raft fractions.

Note: Detergent-free methods using sonication and Optiprep or Percoll gradients are also available and can mitigate potential artifacts introduced by detergents.[23]

Protocol 2: Visualization of this compound Accumulation and Raft Clustering

Fluorescence microscopy is essential for visualizing the spatial reorganization of rafts in response to drug treatment.

Causality: Fluorescently-labeled this compound analogs allow direct tracking of the drug's subcellular localization.[3][24] Co-staining with a raft marker, such as the cholera toxin B subunit (CTxB) which binds the raft-resident ganglioside GM1, reveals the spatial relationship between the drug and raft domains.[21]

Step-by-Step Methodology:

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Labeling and Treatment:

-

Treat cells with a fluorescent this compound analog (e.g., 10 µM) for 1-3 hours.

-

In the final 30 minutes of incubation, add a fluorescently-conjugated CTxB (e.g., Alexa Fluor 488-CTxB) to the media to label lipid rafts.

-

(Optional) For mitochondrial co-localization, add a mitochondrial dye like MitoTracker Red CMXRos in the final 20 minutes.

-

-

Washing and Fixation: Wash cells 3x with ice-cold PBS. Fix with 4% paraformaldehyde for 15 minutes at room temperature. (Note: For live-cell imaging, omit fixation and proceed directly to imaging in an appropriate buffer).

-

Imaging: Mount coverslips and image using a confocal or super-resolution microscope.

-

Analysis: Observe the co-localization between the this compound analog and the CTxB signal. In treated cells, expect to see the formation of large aggregates or clusters where both signals are intensely co-localized, demonstrating this compound-induced raft clustering.[15] Compare this to the more diffuse, punctate staining in control cells.

Data Presentation: Summarizing Quantitative Findings

To effectively compare results, quantitative data should be organized into clear tables.

| Parameter | Control Cells | This compound-Treated Cells | Technique | Rationale |

| Membrane Fluidity (GP Value) | High (e.g., 0.4 ± 0.05) | Slightly Lower (e.g., 0.3 ± 0.06) | Laurdan Two-Photon Microscopy | Measures membrane lipid packing; a lower GP value indicates increased fluidity/disorder.[25] |

| Fas/CD95 in Raft Fraction | Basal Level (1x) | Increased (e.g., 5-fold ± 0.8) | Western Blot of Raft Isolates | Quantifies the recruitment of the death receptor to detergent-resistant membranes. |

| Akt in Raft Fraction | Basal Level (1x) | Decreased (e.g., 0.2-fold ± 0.1) | Western Blot of Raft Isolates | Quantifies the displacement of the survival kinase from detergent-resistant membranes. |

| Mitochondrial Membrane Potential | High (100%) | Low (e.g., 45% ± 7%) | JC-1 or TMRM Flow Cytometry | Measures mitochondrial health; a decrease indicates depolarization and dysfunction. |

Table 1: Conceptual summary of quantitative data from experiments studying this compound's effects. Values are illustrative.

Conclusion and Future Perspectives

This compound provides a compelling paradigm for a novel class of cancer therapeutics that target the biophysical and organizational properties of cell membranes rather than genomic material. Its mechanism of action is a sophisticated, multi-stage process initiated by the disruption of lipid raft homeostasis. By forcing the aggregation of death receptors and displacing survival signals within these domains, and subsequently linking this event to mitochondrial dysfunction, this compound effectively transforms a cell's own signaling architecture into a weapon against itself.

The insights gained from studying this compound are broadly applicable. The methodologies described here form a robust framework for evaluating any compound suspected of having membrane-interactive properties. As drug development moves toward more nuanced and targeted therapies, understanding and exploiting the complex biology of the cell membrane and its microdomains will undoubtedly be a fruitful frontier for discovering the next generation of therapeutics for cancer and beyond.[20]

References

- 1. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondria and lipid raft-located FOF1-ATP synthase as major therapeutic targets in the antileishmanial and anticancer activities of ether lipid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ctcusp.org [ctcusp.org]

- 5. Frontiers | Imaging lipid domains in cell membranes: the advent of super-resolution fluorescence microscopy [frontiersin.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Anticancer Agent this compound Exhibits a High Affinity for Cholesterol and Disorganizes Liquid-Ordered Membrane Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. This compound and miltefosine effects on lipid raft properties: membrane biophysics in cell death by antitumor lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - ProQuest [proquest.com]

- 13. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of this compound in Jurkat Cells | PLOS One [journals.plos.org]

- 16. Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of this compound in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Involvement of raft aggregates enriched in Fas/CD95 death-inducing signaling complex in the antileukemic action of this compound in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Involvement of lipid rafts in the localization and dysfunction effect of the antitumor ether phospholipid this compound in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Involvement of lipid rafts in the localization and dysfunction effect of the antitumor ether phospholipid this compound in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. med.upenn.edu [med.upenn.edu]

- 23. A detergent-free method for preparation of lipid rafts for the shotgun lipidomics study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. diposit.ub.edu [diposit.ub.edu]

- 25. Widefield microscopy for live imaging of lipid domains and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Convergent Pro-Apoptotic Mechanisms of Edelfosine: A Technical Guide to its Interactions with the Endoplasmic Reticulum and Mitochondria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), a synthetic alkyl-lysophospholipid, stands as a compelling anti-neoplastic agent due to its selective induction of apoptosis in tumor cells while largely sparing their healthy counterparts.[1] Unlike conventional chemotherapeutics that target DNA replication, this compound's mechanism of action is a sophisticated interplay with cellular membranes, primarily the endoplasmic reticulum (ER) and mitochondria.[2] This guide provides an in-depth technical exploration of the core molecular interactions of this compound with these organelles, elucidating the signaling cascades that culminate in programmed cell death. We will dissect the cell-type-specific nuances of its activity, detail robust experimental protocols for investigating these phenomena, and offer insights into the causality behind these methodological choices.

Introduction: this compound, a Membrane-Centric Anti-Cancer Agent

This compound is the prototype of a class of synthetic antitumor lipids that do not interact with DNA.[1] Its efficacy stems from its ability to modulate critical cellular signaling pathways, often those that are dysregulated in cancer, such as defective apoptosis.[1][3] A key feature of this compound is its selective accumulation in tumor cells.[4][5] The mode of action, however, is not uniform across all cancer types. In hematological malignancies, this compound's primary targets are cholesterol-rich lipid rafts in the plasma membrane, where it induces the clustering of Fas/CD95 death receptors to initiate apoptosis.[4][6] In contrast, in solid tumor cells, the principal site of action is the endoplasmic reticulum.[5][6][7] This guide will focus on the latter, and crucially, on the indispensable role of mitochondria in executing the apoptotic program initiated at either location.[2][6]

The Endoplasmic Reticulum: this compound's Hub of Pro-Apoptotic Signaling in Solid Tumors

In a multitude of solid tumor cell lines, this compound is rapidly taken up and accumulates within the endoplasmic reticulum.[5][8] This targeted accumulation triggers a persistent and unresolved ER stress, a condition that, when severe enough, shifts the cellular response from adaptation to apoptosis.[5][7]

Induction of a Terminal Unfolded Protein Response (UPR)

The accumulation of misfolded or unfolded proteins in the ER lumen activates a signaling network known as the Unfolded Protein Response (UPR).[5] The UPR's initial aim is to restore ER homeostasis. However, under persistent stress, as induced by this compound, the UPR's pro-apoptotic arms are activated.[5][8] this compound's engagement with the UPR is distinct in that it appears to bypass some of the typical pro-survival elements.[7][9]

Key molecular events in this compound-induced ER stress include:

-

Inhibition of Phosphatidylcholine and Protein Synthesis: this compound disrupts lipid metabolism and protein synthesis within the ER, contributing to the accumulation of unfolded proteins.[7][8]

-

Activation of Pro-Apoptotic UPR Markers: A hallmark of this compound-induced ER stress is the upregulation of the transcription factor CHOP/GADD153, a key mediator of ER stress-induced apoptosis.[7][9]

-

Persistent JNK Activation: this compound triggers sustained activation of the c-Jun NH2-terminal kinase (JNK) pathway, a critical component of ER stress-mediated cell death.[7][8]

-

ER-Resident Caspase Activation: The process initiates a caspase cascade starting with the activation of the ER-resident caspase-4 in humans.[7][8]

Disruption of Calcium Homeostasis

The ER is the primary intracellular store of calcium (Ca2+), and its release into the cytosol is a tightly regulated process. This compound perturbs this delicate balance, leading to the depletion of ER Ca2+ stores.[8][10] This efflux of Ca2+ from the ER and its subsequent uptake by the mitochondria is a critical signaling event that links ER stress to mitochondrial dysfunction.[10]

Caption: this compound-induced ER stress signaling cascade.

The Mitochondrion: The Point of No Return in this compound-Induced Apoptosis

Regardless of whether the initial pro-apoptotic signal originates from the plasma membrane's lipid rafts or the ER, the mitochondria are the central executioners of this compound-induced cell death.[2][6] The commitment to apoptosis is often marked by Mitochondrial Outer Membrane Permeabilization (MOMP).

Mitochondrial Targeting and Lipid Raft Dynamics

Emerging evidence suggests a direct interaction of this compound with mitochondria.[6][11] Furthermore, this compound can induce the redistribution of lipid rafts from the plasma membrane to the mitochondria, suggesting a novel mechanism of inter-organellar communication.[6][12] This relocalization may facilitate the delivery of pro-apoptotic signaling molecules to the mitochondrial surface. The recruitment of F1FO-ATP synthase into these cholesterol-rich domains appears to be a critical event in this compound's pro-apoptotic action.[6][12]

Induction of the Intrinsic Apoptotic Pathway

The signals converging on the mitochondria from the ER and lipid rafts trigger the intrinsic apoptotic pathway. Key events at the mitochondrial level include:

-

Loss of Mitochondrial Membrane Potential (ΔΨm): this compound treatment leads to a dissipation of the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction.[6][13]

-

Generation of Reactive Oxygen Species (ROS): An increase in mitochondrial-derived ROS precedes apoptosis in this compound-treated cells.[13] This oxidative stress further damages mitochondrial components and amplifies the apoptotic signal.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the intermembrane space into the cytosol.[6]

-

Caspase Activation Cascade: Cytosolic cytochrome c, in conjunction with Apaf-1 and dATP, forms the apoptosome, which activates caspase-9. Caspase-9, in turn, activates effector caspases such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.

The overexpression of anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL, can block this compound-induced apoptosis, underscoring the critical role of the mitochondrial pathway.[6]

Caption: The central role of mitochondria in this compound-induced apoptosis.

Experimental Protocols for Studying this compound's Organellar Interactions

To rigorously investigate the mechanisms outlined above, a multi-faceted experimental approach is required. The following protocols provide a framework for assessing the key events in this compound's interaction with the ER and mitochondria.

Assessing this compound-Induced ER Stress

Objective: To determine if this compound induces an ER stress response in a given cancer cell line.

Methodology: Western Blotting for UPR Markers

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 1-20 µM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., PBS or DMSO).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key UPR markers, such as:

-

p-PERK (phospho-PERK)

-

p-eIF2α (phospho-eIF2α)

-

ATF4

-

CHOP/GADD153

-

XBP1s (spliced XBP1)

-

A loading control (e.g., β-actin or GAPDH) should also be included.

-

-

Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

Causality: An increase in the levels of these UPR markers in this compound-treated cells compared to the control provides direct evidence of ER stress induction.

Measuring Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the impact of this compound on mitochondrial integrity.

Methodology: Flow Cytometry with JC-1 Staining

-

Cell Culture and Treatment: Treat cells with this compound as described in section 4.1.

-

Staining: Resuspend the cells in media containing the JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) and incubate according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

-

Data Analysis: Quantify the percentage of cells with high (red fluorescence) and low (green fluorescence) ΔΨm.

Causality: A shift from red to green fluorescence in this compound-treated cells indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.

Detecting Cytochrome c Release

Objective: To confirm the occurrence of MOMP.

Methodology: Immunofluorescence Microscopy

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.

-

Mitochondrial Staining: Incubate the cells with a mitochondria-specific dye (e.g., MitoTracker Red CMXRos).

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100 or digitonin).

-

Immunostaining: Incubate the cells with a primary antibody against cytochrome c, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated).

-

Microscopy: Visualize the cells using a fluorescence or confocal microscope.

Causality: In healthy cells, the green fluorescence of cytochrome c will co-localize with the red fluorescence of the mitochondria, resulting in a punctate staining pattern. In apoptotic cells, the release of cytochrome c into the cytosol will lead to a diffuse green fluorescence throughout the cell.

Caption: Experimental workflow for investigating this compound's effects.

Quantitative Data Summary

| Cell Type | This compound Concentration | Effect | Reference |

| Mantle Cell Lymphoma (MCL) & Chronic Lymphocytic Leukemia (CLL) cells | Potent (specific concentrations not detailed in abstract) | Induction of apoptosis, coclustering of Fas/CD95 and lipid rafts | [4] |

| Human Leukemic Cells | Time and concentration-dependent | Increase in ROS preceding apoptosis | [13] |

| LNCaP Prostate Cancer Cells | 1-20 µM | Decreased cell proliferation, increased apoptosis | [14] |

| Saccharomyces cerevisiae | Time and concentration-dependent | Induction of apoptosis and ROS generation | [13] |

Conclusion and Future Directions

This compound's unique, membrane-centric mechanism of action, which converges on the mitochondria to execute apoptosis, presents a promising paradigm in cancer therapy. Its ability to induce cell death through ER stress in solid tumors and lipid raft modulation in hematological cancers highlights its versatility. The critical crosstalk between the ER and mitochondria, particularly through calcium signaling, underscores the interconnectedness of cellular organelles in determining cell fate.

Future research should focus on further elucidating the precise molecular players involved in the redistribution of lipid rafts to the mitochondria and their role in modulating mitochondrial function. Additionally, exploring combination therapies where this compound is used to sensitize tumors to other anti-cancer agents that also impact ER or mitochondrial homeostasis could yield synergistic effects. A deeper understanding of these intricate interactions will undoubtedly pave the way for the rational design of more effective and targeted cancer therapies.

References

- 1. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid rafts, endoplasmic reticulum and mitochondria in the antitumor action of the alkylphospholipid analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Endoplasmic reticulum stress in the proapoptotic action of this compound in solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound and perifosine disrupt hepatic mitochondrial oxidative phosphorylation and induce the permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Mitochondrial-derived ROS in this compound-induced apoptosis in yeasts and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

The PI3K/Akt Pathway: A Critical Hub Targeted by the Anti-neoplastic Ether Lipid Edelfosine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a central node in the complex network of intracellular signaling, governing fundamental cellular processes including proliferation, growth, survival, and metabolism.[1][2] Its aberrant hyperactivation is a hallmark of numerous human cancers, making it a highly attractive target for therapeutic intervention.[3][4] Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), the prototype of synthetic alkyl-lysophospholipids (ALPs), is an anti-neoplastic agent with a unique mechanism of action.[5][6] Unlike conventional chemotherapeutics that target DNA, this compound integrates into the cell membrane, inducing selective apoptosis in tumor cells while largely sparing their healthy counterparts.[5][6][7]

Emerging evidence has identified the PI3K/Akt pathway as a key molecular target of this compound.[8] This guide provides a comprehensive technical overview for researchers and drug development professionals on the mechanism of this compound-mediated inhibition of PI3K/Akt signaling. It synthesizes mechanistic insights with field-proven experimental protocols to enable the robust investigation of this promising anti-cancer compound.

Pillar 1: The PI3K/Akt Signaling Cascade

The PI3K/Akt pathway is a tightly regulated cascade initiated by extracellular stimuli.

-

Activation: Upon binding of growth factors (e.g., EGF, IGF-1) to their corresponding Receptor Tyrosine Kinases (RTKs), the receptors dimerize and autophosphorylate on tyrosine residues.[2]

-

PI3K Recruitment: This phosphorylation creates docking sites for the SH2 domains of the PI3K regulatory subunit (p85). This recruitment brings the catalytic subunit (p110) to the plasma membrane, activating its lipid kinase activity.[2][9]

-

PIP3 Generation: Activated PI3K phosphorylates the 3'-hydroxyl group of phosphatidylinositol-4,5-bisphosphate (PIP2), converting it into the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[9][10]

-

Akt Recruitment and Phosphorylation: PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including Akt (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1).[10] This co-localization at the membrane facilitates the phosphorylation of Akt by PDK1 at Threonine 308 (Thr308). Full activation of Akt requires a second phosphorylation at Serine 473 (Ser473), a step mediated by the mTORC2 complex.[10]

-

Downstream Effects: Once fully activated, Akt phosphorylates a plethora of downstream substrates to promote cell survival (by inhibiting pro-apoptotic proteins like Bad and the FoxO family of transcription factors) and stimulate cell growth and proliferation (through activation of the mTOR pathway).[11][12]

-

Negative Regulation: The tumor suppressor Phosphatase and Tensin Homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thus terminating the signal.[11][12]

Pillar 2: this compound's Mechanism of Action and its Impact on Akt

This compound's anti-cancer activity is pleiotropic, but a key component is its ability to disrupt pro-survival signaling cascades.[5][8] It does not require a specific cell surface receptor but instead interacts directly with the plasma membrane, accumulating preferentially in the membranes of tumor cells.[13][14] This interaction with cholesterol-rich lipid rafts and the endoplasmic reticulum is thought to be the initiating event of its anti-tumor action.[8][13]

A critical consequence of this compound's activity is the potent and dose-dependent inhibition of the PI3K/Akt pathway.[8][15] Mechanistically, this compound treatment leads to a significant decrease in the phosphorylation of Akt at Serine 473, a key marker of its activation state.[8] Crucially, this effect is not due to a reduction in the overall amount of Akt protein; the levels of total Akt remain unchanged.[8] This specific inhibition of phosphorylation points to an interference with the upstream activators of Akt, such as the disruption of membrane-localized signaling complexes or the activation of protein phosphatases.

The downstream result of this Akt dephosphorylation is the suppression of its pro-survival and pro-proliferative functions, ultimately tipping the cellular balance towards apoptosis.[6][8]

Pillar 3: Experimental Validation Framework

To rigorously assess this compound's impact on the PI3K/Akt pathway, a combination of techniques is essential. Western blotting provides a direct measure of the target's activation state, while cell viability assays quantify the functional downstream consequences.

Protocol 1: Analysis of Akt Phosphorylation by Western Blotting

This protocol allows for the specific detection and quantification of both phosphorylated Akt (p-Akt) and total Akt, enabling a precise measurement of the pathway's inhibition.

Causality & Self-Validation: The trustworthiness of this protocol hinges on comparing the ratio of phosphorylated protein to total protein. A decrease in the p-Akt/total Akt ratio upon this compound treatment, with a stable loading control (e.g., β-actin), provides strong evidence of specific pathway inhibition rather than non-specific protein degradation. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins during sample preparation.

Detailed Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., LNCaP prostate cancer, HL-60 leukemia cells) at an appropriate density. Allow cells to adhere and grow for 24 hours. Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., PBS or media).

-

Cell Lysis: Aspirate media and wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[16] Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.[16]

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.[16]

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Include a pre-stained molecular weight marker. Run the gel until adequate separation is achieved.[17]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane. Activate the membrane with methanol prior to transfer.[16]

-

Immunoblotting:

-

Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is preferred over milk for phospho-antibodies to reduce background.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in primary antibody solution (e.g., rabbit anti-p-Akt Ser473 and rabbit anti-total Akt, diluted in 5% BSA/TBST).[16][18]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an HRP-conjugated anti-rabbit secondary antibody diluted in 5% BSA/TBST.[16]

-

Washing: Repeat the washing step.

-

-

Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.[16]

-

Stripping and Re-probing (Optional but Recommended): To ensure accurate comparison on the same blot, the membrane can be stripped and re-probed for total Akt and a loading control like β-actin.

Protocol 2: Cell Viability and IC50 Determination by MTT Assay

This colorimetric assay measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is used to quantify the dose-dependent effect of this compound and calculate its half-maximal inhibitory concentration (IC50).[19][20]

Causality & Self-Validation: The assay is based on the principle that only metabolically active, viable cells can reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[21] The amount of formazan produced is directly proportional to the number of living cells. A dose-response curve is generated from which the IC50 value is calculated, providing a robust, quantitative measure of a drug's potency.

Detailed Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[22] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various final concentrations. Include wells for vehicle control (no drug) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[22]

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).[19]

-

Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[19][23] During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[19][20]

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation and Expected Outcomes

Quantitative Data Summary

The potency of this compound varies across different cancer cell types. The IC50 value is a critical parameter for comparing sensitivity and planning in vivo studies.

| Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines | |||

| Cell Line | Cancer Type | Incubation Time | Approximate IC50 (µM) |

| HL-60 | Acute Myeloid Leukemia | 72 hours | 3.5[24] |

| OCI-AML-2 | Acute Myeloid Leukemia | 72 hours | 0.6[24] |

| MOLM-13 | Acute Myeloid Leukemia | 72 hours | 3.6[24] |

| K562 (resistant) | Chronic Myelogenous Leukemia | 72 hours | 57.7[24] |

| LNCaP | Prostate Cancer | Not Specified | Dose-dependent effects shown[8] |

| VCaP | Prostate Cancer | Not Specified | Dose-dependent effects shown[8] |

| NCI-H157 | Non-Small Cell Lung Cancer | Not Specified | Sensitive to cytotoxicity[25] |

| PANC-1 CSCs | Pancreatic Cancer Stem Cells | 5 days | ~38% apoptosis at 20 µM[26] |

Representative Western Blot Data

Following densitometric analysis of Western blot results, data should be normalized to the loading control and presented as a ratio of p-Akt to total Akt.

| Table 2: Hypothetical Quantification of Akt Phosphorylation after this compound Treatment | ||||

| Treatment | Control | 5 µM this compound | 10 µM this compound | 20 µM this compound |

| Relative p-Akt/Total Akt Ratio | 1.00 | 0.65 | 0.30 | 0.12 |

| Fold Change vs. Control | 1.0 | -1.5x | -3.3x | -8.3x |

Conclusion and Future Perspectives

This compound represents a compelling class of anti-neoplastic agents that selectively induce apoptosis in cancer cells through mechanisms distinct from traditional DNA-damaging drugs.[6] A key facet of its action is the targeted inhibition of the pro-survival PI3K/Akt signaling pathway, achieved by reducing the phosphorylation and subsequent activation of Akt.[8] The experimental frameworks detailed in this guide—combining direct molecular analysis via Western blotting with functional viability assays—provide a robust system for validating this mechanism of action in diverse cancer models.

The ability of this compound to modulate critical signaling hubs like PI3K/Akt underscores its potential, not only as a monotherapy but also in combination with other targeted agents to overcome drug resistance.[8][27] Future research should continue to dissect the precise upstream molecular events linking this compound's membrane accumulation to Akt dephosphorylation, further refining our understanding and unlocking the full therapeutic potential of this unique anti-cancer compound.

References

- 1. mdpi.com [mdpi.com]

- 2. cusabio.com [cusabio.com]

- 3. PI3K/AKT signaling pathway and cancer: an updated review | Semantic Scholar [semanticscholar.org]

- 4. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective induction of apoptosis in cancer cells by the ether lipid ET-18-OCH3 (this compound): molecular structure requirements, cellular uptake, and protection by Bcl-2 and Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. bio-rad.com [bio-rad.com]

- 18. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. broadpharm.com [broadpharm.com]

- 22. MTT (Assay protocol [protocols.io]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. files01.core.ac.uk [files01.core.ac.uk]

- 25. Non-small and small cell lung carcinoma cell lines exhibit cell type-specific sensitivity to this compound-induced cell death and different cell line-specific responses to this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Induction of Apoptosis in Human Pancreatic Cancer Stem Cells by the Endoplasmic Reticulum-Targeted Alkylphospholipid Analog this compound and Potentiation by Autophagy Inhibition [mdpi.com]

- 27. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

The Structure-Activity Relationship of Edelfosine in Apoptosis Induction: A Technical Guide for Drug Development Professionals

Preamble: Beyond Conventional Cytotoxicity

Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) stands as a paradigm-shifting molecule in oncology. As the progenitor of the alkyl-lysophospholipid (ALP) class of synthetic antitumor agents, its mechanism of action deviates fundamentally from classical chemotherapeutics that target DNA replication. Instead, this compound orchestrates a targeted induction of apoptosis in malignant cells by interfacing with cellular membranes, thereby modulating critical signaling pathways. This selective action, which largely spares non-transformed cells, has cemented its status as a compound of significant interest for therapeutic development.[1][2] This guide provides an in-depth exploration of the molecular architecture of this compound, dissecting the structure-activity relationships (SAR) that govern its pro-apoptotic efficacy. We will delve into the intricate signaling cascades it triggers and provide robust, field-proven protocols for evaluating its apoptotic potential.

The Mechanistic Core: A Tale of Two Membranes

This compound's journey to induce apoptosis is a fascinating example of subcellular targeting, primarily dictated by the cancer cell type. Its action is not a blunt instrument but a nuanced process involving two key cellular locations: the plasma membrane's lipid rafts and the endoplasmic reticulum (ER).[3]

Lipid Raft-Mediated Apoptosis in Hematological Cancers

In hematological malignancies such as leukemia and multiple myeloma, this compound preferentially accumulates in cholesterol-rich microdomains of the plasma membrane known as lipid rafts.[3] This accumulation is not passive; it actively remodels the raft's proteome, creating a pro-apoptotic signaling platform. The pivotal event is the recruitment and clustering of the Fas/CD95 death receptor into these this compound-enriched rafts.[1][3] This clustering occurs independently of the natural Fas ligand (FasL), initiating the formation of the Death-Inducing Signaling Complex (DISC). The DISC, comprising Fas, the Fas-associated death domain (FADD), and procaspase-8, serves as the activation hub for the extrinsic apoptosis pathway, leading to a cascade of caspase activation and eventual cell death.[3]

Endoplasmic Reticulum Stress in Solid Tumors

In contrast, in solid tumors like pancreatic and breast cancer, this compound tends to accumulate within the endoplasmic reticulum.[4][5] This triggers a state of prolonged ER stress, a condition that, when unresolved, irrevocably commits the cell to apoptosis through the intrinsic pathway. Key markers of this process include the upregulation of the pro-apoptotic transcription factor CHOP/GADD153.[4]

The Mitochondrial Nexus

Regardless of the initial trigger—be it lipid raft-mediated DISC formation or ER stress—both pathways converge at the mitochondria.[3] This convergence underscores the central role of mitochondria in executing the apoptotic program. The cascade of signals ultimately leads to the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the activation of effector caspases, which dismantle the cell in a controlled manner.[3] The overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL has been shown to abrogate this compound-induced apoptosis, further highlighting the critical role of the mitochondrial pathway.[6]

Deconstructing the this compound Molecule: A Structure-Activity Relationship Deep Dive

The pro-apoptotic potency of this compound is exquisitely dependent on its unique molecular structure. Each of its three key domains—the sn-1 alkyl chain, the sn-2 methoxy group, and the sn-3 phosphocholine headgroup—plays a critical and distinct role. Minor alterations to any of these components can dramatically impact its biological activity.[6][7]

The sn-1 Position: The Membrane Anchor

The long alkyl chain at the sn-1 position is responsible for this compound's insertion into the cell membrane. Its length and saturation are critical determinants of efficacy.

-

Chain Length: Optimal pro-apoptotic activity is observed with alkyl chains of 16 to 18 carbon atoms.[7][8] Shorter or longer chains result in diminished activity, likely due to suboptimal membrane integration and altered interactions within the lipid bilayer.[7]

The sn-2 Position: The Specificity Determinant

The small, non-bulky methoxy group at the sn-2 position of the glycerol backbone is a hallmark of this compound and is indispensable for its apoptotic activity.

-

Substitution: Replacement of the methoxy group with a hydroxyl (-OH) or a hydrogen (-H) completely abrogates its pro-apoptotic effects.[9][10] Similarly, substituting it with a larger acetyl group, as seen in the structurally related Platelet-Activating Factor (PAF), alters its biological activity, shifting it away from apoptosis induction.[8] This highlights that the sn-2 position is not merely a placeholder but a key determinant of this compound's specific interactions with its cellular targets.

The sn-3 Position: The Polar Headgroup

The phosphocholine headgroup at the sn-3 position is essential for the molecule's overall structure and its interaction with the aqueous cellular environment.

-

Essentiality: Removal of the phosphocholine headgroup results in a complete loss of activity.[8] This underscores the importance of this polar moiety for the correct orientation and presentation of the molecule at the membrane interface, which is crucial for its ability to modulate signaling pathways.

| Modification Site | Modification | Effect on Apoptotic Activity | Reference |

| sn-1 Alkyl Chain | Shorter or longer than 16-18 carbons | Decreased activity | [7] |

| sn-2 Position | Replacement of -OCH3 with -OH | Loss of activity | [9][10] |

| sn-2 Position | Replacement of -OCH3 with -H | Loss of activity | [9] |

| sn-2 Position | Replacement of -OCH3 with acetyl group | Altered activity (no apoptosis) | [8] |

| sn-3 Position | Removal of phosphocholine headgroup | Loss of activity | [8] |

Visualizing the Pathways and Protocols

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

Signaling Pathways of this compound-Induced Apoptosis

Caption: this compound's dual apoptotic signaling pathways.

Experimental Workflow: Annexin V & Propidium Iodide Staining

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

Core Experimental Protocols

The following are detailed protocols for key assays to quantify this compound-induced apoptosis.

Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells.

Step-by-Step Methodology:

-

Cell Preparation: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration. Include both untreated and positive controls.

-

Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS, centrifuging at 300 x g for 5 minutes after each wash.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (1 mg/mL). Gently vortex the tube.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[1]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[1] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[11]

Measurement of Caspase-3/7 Activity

This luminescent assay quantifies the activity of key effector caspases, Caspase-3 and Caspase-7.

Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by activated Caspase-3 and -7. This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[12]

Step-by-Step Methodology:

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[13]

-

Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound as required.

-

Assay Initiation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]

-

Incubation: Mix the contents by orbital shaking for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.[14]

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer.[14][15]

Determination of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This assay uses the cationic dye JC-1 to measure changes in mitochondrial membrane potential, an early indicator of apoptosis.

Principle: JC-1 is a lipophilic cation that accumulates in the mitochondria of healthy cells in a potential-dependent manner. At high concentrations within healthy mitochondria, JC-1 forms "J-aggregates" that emit red fluorescence. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence.[16] The ratio of red to green fluorescence provides a measure of mitochondrial membrane potential.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture cells and treat with this compound as described in the previous protocols.

-

JC-1 Staining: Prepare a 2 µM working solution of JC-1 in pre-warmed cell culture medium. Remove the culture medium from the cells and replace it with the JC-1 working solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[17]

-

Washing: Harvest the cells and wash them twice with 1X Assay Buffer by centrifugation at 400 x g for 5 minutes.[18]

-

Resuspension and Analysis: Resuspend the final cell pellet in 500 µL of 1X Assay Buffer and analyze immediately by flow cytometry, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.[19] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.

Concluding Remarks and Future Perspectives

This compound's unique membrane-centric mechanism of action and its intricate structure-activity relationship offer a compelling blueprint for the design of novel, targeted anticancer therapies. The high degree of specificity conferred by its molecular structure, particularly the sn-2 methoxy group, provides a clear rationale for the synthesis of new analogs with potentially improved efficacy and reduced off-target effects. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of such compounds. As our understanding of the complex interplay between lipid metabolism, membrane dynamics, and apoptosis signaling continues to evolve, this compound and its derivatives will undoubtedly remain at the forefront of innovative cancer drug discovery.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The antitumor ether lipid this compound (ET-18-O-CH3) induces apoptosis in H-ras transformed human breast epithelial cells: by blocking ERK1/2 and p38 mitogen-activated protein kinases as potential targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective induction of apoptosis in cancer cells by the ether lipid ET-18-OCH3 (this compound): molecular structure requirements, cellular uptake, and protection by Bcl-2 and Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DSpace [diposit.ub.edu]

- 10. researchgate.net [researchgate.net]

- 11. bosterbio.com [bosterbio.com]

- 12. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]

- 13. Caspase 3/7 Activity [protocols.io]

- 14. promega.com [promega.com]

- 15. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]

- 16. resources.revvity.com [resources.revvity.com]